molecular formula C19H13BrN2O3 B3577849 5-bromo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

5-bromo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

Cat. No.: B3577849
M. Wt: 397.2 g/mol
InChI Key: JHMVYFLUOGHARM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a benzoxazole ring (a type of heterocyclic compound), a furamide group, and a bromine atom . It’s important to note that the exact properties and characteristics can vary greatly depending on the specific arrangement of these components .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without more specific information or a detailed analysis, it’s difficult to provide an accurate description of the molecular structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some similar compounds are used as antidiabetic agents, acting as inhibitors for certain glucose transporters .

Safety and Hazards

As with any chemical compound, handling “5-bromo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide” would likely require appropriate safety measures. This could include avoiding ingestion and inhalation, and using personal protective equipment .

Future Directions

The future research and applications of this compound would likely depend on its properties and efficacy in its intended use. For instance, if it’s being studied as a potential therapeutic agent, future directions could include clinical trials and drug optimization .

Properties

IUPAC Name

5-bromo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O3/c1-11-2-4-12(5-3-11)19-22-14-10-13(6-7-15(14)25-19)21-18(23)16-8-9-17(20)24-16/h2-10H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMVYFLUOGHARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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